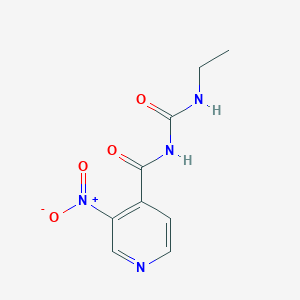
N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide
描述
N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethylcarbamoyl group attached to the nitrogen atom and a nitro group at the third position of the pyridine ring The carboxamide group is located at the fourth position of the pyridine ring
属性
CAS 编号 |
59290-74-3 |
|---|---|
分子式 |
C9H10N4O4 |
分子量 |
238.20 g/mol |
IUPAC 名称 |
N-(ethylcarbamoyl)-3-nitropyridine-4-carboxamide |
InChI |
InChI=1S/C9H10N4O4/c1-2-11-9(15)12-8(14)6-3-4-10-5-7(6)13(16)17/h3-5H,2H2,1H3,(H2,11,12,14,15) |
InChI 键 |
NQXJMEUQJMEDBV-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NC(=O)C1=C(C=NC=C1)[N+](=O)[O-] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide typically involves the reaction of 3-nitropyridine-4-carboxylic acid with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques such as chromatography and spectroscopy ensures the quality and consistency of the final product.
化学反应分析
Types of Reactions: N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-aminopyridine-4-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and the ethylcarbamoyl moiety play crucial roles in its interaction with biological molecules. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
- N-(Methylcarbamoyl)-3-nitropyridine-4-carboxamide
- N-(Propylcarbamoyl)-3-nitropyridine-4-carboxamide
- N-(Butylcarbamoyl)-3-nitropyridine-4-carboxamide
Comparison: N-(Ethylcarbamoyl)-3-nitropyridine-4-carboxamide is unique due to the presence of the ethylcarbamoyl group, which imparts specific chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different reactivity and biological activity. The length and branching of the carbamoyl group can influence the compound’s solubility, stability, and interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


